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Compound Name:
2-[(3-

Chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1584634 Get Quote

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and predicted spectroscopic profile of 2-[(3-Chlorobenzyl)oxy]benzaldehyde. As a compound

not extensively documented in public literature, this document synthesizes information from its

constituent precursors—salicylaldehyde and 3-chlorobenzyl chloride—and structurally related

analogs. The guide offers a robust framework for the laboratory-scale synthesis, purification,

and characterization of the title compound, providing researchers with the foundational

knowledge required for its application in synthetic chemistry and drug discovery programs.

Compound Identification and Overview
2-[(3-Chlorobenzyl)oxy]benzaldehyde is an aromatic ether derivative. Structurally, it consists

of a benzaldehyde scaffold where the hydroxyl group at the ortho position is ether-linked to a 3-

chlorobenzyl group. The presence of three key functional moieties—the aldehyde, the ether

linkage, and the chlorinated aromatic ring—makes it a versatile intermediate for further

chemical elaboration.

Table 1: Chemical Identifiers and Calculated Properties
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Identifier Value

IUPAC Name 2-[(3-Chlorobenzyl)oxy]benzaldehyde

Molecular Formula C₁₄H₁₁ClO₂

Molecular Weight 246.69 g/mol

CAS Number Not found in public databases

| Predicted Physical Form | Colorless to pale yellow solid |

Proposed Synthesis Methodology: Williamson Ether
Synthesis
The most direct and reliable route for the preparation of 2-[(3-
Chlorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This method involves the

deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a phenoxide, which

then acts as a nucleophile to displace the chloride from 3-chlorobenzyl chloride.

Reaction Scheme

Reactants Reagents & Conditions

Salicylaldehyde
(2-Hydroxybenzaldehyde)

SN2 Reaction

3-Chlorobenzyl chloride K₂CO₃ (Base)

Deprotonation

DMF (Solvent)
70°C

Reaction Medium

2-[(3-Chlorobenzyl)oxy]benzaldehyde KCl + KHCO₃

Click to download full resolution via product page
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Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol
This protocol is adapted from a general procedure for the O-alkylation of phenolic aldehydes.[1]

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.),

and dimethylformamide (DMF, 10 mL per 1.0 g of salicylaldehyde).

Reagent Addition: While stirring the suspension, add 3-chlorobenzyl chloride (1.0 eq.)

dropwise at room temperature.

Reaction: Heat the reaction mixture to 70°C and stir overnight. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC) until the starting salicylaldehyde

spot is consumed.

Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of

cold deionized water. A precipitate should form.

Isolation: Stir the aqueous mixture for 30 minutes in an ice bath to maximize precipitation.

Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20

mL).

Purification: The crude product can be purified by recrystallization from ethanol to afford 2-
[(3-Chlorobenzyl)oxy]benzaldehyde as a crystalline solid.[1]

Causality Note: Potassium carbonate is a sufficiently strong base to deprotonate the acidic

phenolic proton of salicylaldehyde, which is more acidic than an aliphatic alcohol due to

resonance stabilization of the resulting phenoxide. DMF is an excellent polar aprotic solvent for

this Sₙ2 reaction as it solvates the potassium cation, leaving the phenoxide anion highly

nucleophilic.

Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the analysis of the starting materials

and structurally similar compounds such as 2-(benzyloxy)benzaldehyde.[2][3]
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¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Proton
Assignment

Predicted δ
(ppm)

Multiplicity Integration Rationale

Aldehyde (-
CHO)

~10.4 Singlet (s) 1H

The aldehyde
proton is
highly
deshielded by
the anisotropic
effect of the
carbonyl
group and its
position on the
aromatic ring.

Benzylic (-O-

CH₂-)
~5.2 Singlet (s) 2H

Protons are

adjacent to an

oxygen atom and

an aromatic ring.

Appears as a

sharp singlet as

there are no

adjacent protons

for coupling.

| Aromatic Protons | ~6.9 - 7.9 | Multiplet (m) | 8H | The 8 protons on the two aromatic rings will

appear in the aromatic region with complex splitting patterns due to ortho, meta, and para

coupling. Protons ortho to the aldehyde and ether groups will be the most shifted. |

¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
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Carbon Assignment Predicted δ (ppm) Rationale

Aldehyde (C=O) ~191
Characteristic chemical
shift for an aromatic
aldehyde carbonyl carbon.

Aromatic C-O ~160

The carbon atom of the

benzaldehyde ring attached to

the ether oxygen is

significantly deshielded.

Aromatic C-Cl ~135
The carbon atom of the benzyl

ring attached to chlorine.

Aromatic Carbons ~112 - 138

A complex set of signals

corresponding to the remaining

aromatic carbons.

| Benzylic (-O-CH₂-) | ~70 | Typical shift for a benzylic carbon attached to an oxygen atom. |

Infrared (IR) Spectroscopy
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Key IR Absorption Bands

2-[(3-Chlorobenzyl)oxy]benzaldehyde

~3060 cm⁻¹
Aromatic C-H Stretch

~2850, 2750 cm⁻¹
Aldehyde C-H Stretch

~1695 cm⁻¹
C=O Stretch (Aldehyde)

~1240 cm⁻¹
C-O-C Stretch (Aryl Ether)

~750 cm⁻¹
C-Cl Stretch

Click to download full resolution via product page

Caption: Predicted key IR absorption bands for the compound.

The IR spectrum is expected to be dominated by a strong, sharp absorption band around 1695

cm⁻¹, characteristic of the C=O stretch of an aromatic aldehyde.[4] The presence of the

aldehyde is further confirmed by two weaker bands for the aldehydic C-H stretch near 2850

cm⁻¹ and 2750 cm⁻¹. The aryl ether C-O-C asymmetric stretch should appear as a strong band

around 1240 cm⁻¹. Aromatic C-H stretches will be visible above 3000 cm⁻¹, and the C-Cl

stretch will be found in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)
For electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at

m/z 246, with a characteristic [M+2]⁺ peak at m/z 248 in an approximate 3:1 ratio, indicative of

the presence of one chlorine atom.

Key Predicted Fragmentation Pathways:
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m/z 245: Loss of a hydrogen radical ([M-H]⁺) from the aldehyde group.

m/z 125: Cleavage of the benzyl ether bond to form the 3-chlorobenzyl cation [ClC₆H₄CH₂]⁺.

This is often a very stable and prominent fragment.

m/z 121: Formation of the 2-hydroxybenzoyl cation [HOC₆H₄CO]⁺ following benzylic

cleavage.

m/z 91: Tropylium ion, a common fragment from benzyl-containing compounds, although

less likely here than the chlorobenzyl fragment.

Reactivity and Potential Applications
The chemical reactivity of 2-[(3-Chlorobenzyl)oxy]benzaldehyde is dictated by its functional

groups:

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide

range of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol,

and condensation reactions (e.g., Knoevenagel, Wittig) to form more complex molecules.

Benzyl Ether: The ether linkage is generally stable under neutral and basic conditions but

can be cleaved by strong acids (e.g., HBr, BBr₃) or through catalytic hydrogenolysis, which

would regenerate salicylaldehyde.

Aromatic Rings: The two benzene rings can undergo electrophilic aromatic substitution,

although the substitution patterns will be directed by the existing substituents.

Given its structure, this compound is a valuable building block in medicinal chemistry. The

(benzyloxy)benzaldehyde scaffold is a known intermediate in the synthesis of compounds with

diverse biological activities.[1][5] The presence of the chlorine atom provides a handle for

further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) and can influence the

pharmacokinetic properties of a final drug candidate.

Safety and Handling
No specific toxicology data is available for 2-[(3-Chlorobenzyl)oxy]benzaldehyde. Therefore,

safety precautions must be based on the known hazards of its precursors and related
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compounds.

Starting Materials:

Salicylaldehyde: Harmful if swallowed or in contact with skin, causes serious eye irritation,

and is suspected of causing genetic defects.[6][7]

3-Chlorobenzyl chloride: Causes severe skin burns and eye damage, may cause

respiratory irritation, and is a lachrymator.[8][9][10]

Product (Predicted Hazards):

Irritation: Expected to be an irritant to the skin, eyes, and respiratory system.

Toxicity: Should be handled as a potentially harmful compound if ingested or absorbed

through the skin.

Table 4: Recommended Handling Precautions

Precaution Guideline

Engineering Controls
Work in a well-ventilated chemical fume
hood.

Personal Protective Equipment (PPE)

Wear a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety glasses with side shields or

goggles.[8][10]

Handling

Avoid inhalation of dust or vapors. Avoid contact

with skin and eyes. Wash hands thoroughly

after handling.[6]

Storage

Store in a tightly closed container in a cool, dry,

and well-ventilated area away from strong

oxidizing agents and bases.[9]

Spill

In case of a spill, wear appropriate PPE, absorb

the material with an inert substance (e.g.,

vermiculite, sand), and place it in a sealed

container for disposal.
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| First Aid | Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with

water for several minutes. Inhalation: Move to fresh air. In all cases of exposure, seek medical

attention.[10] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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